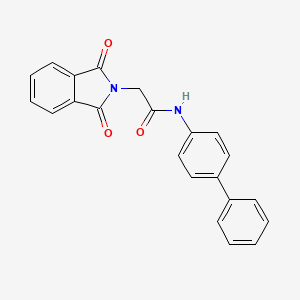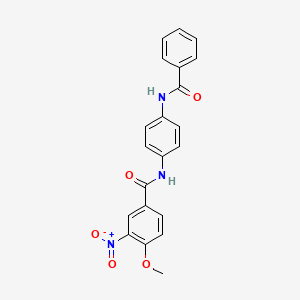![molecular formula C10H8N4O3 B3858022 N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine](/img/structure/B3858022.png)
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine
Overview
Description
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a nitrofuran moiety linked to a pyridine ring through a methyleneamino bridge, making it a versatile candidate for research in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine typically involves the condensation of 5-nitrofuran-2-carbaldehyde with 2-aminopyridine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization or chromatography techniques .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine involves its interaction with various molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This compound can also bind to nucleic acids and proteins, disrupting their normal function and leading to cell death. These properties make it a candidate for antimicrobial and anticancer applications .
Comparison with Similar Compounds
- N-[(E)-(5-nitrofuran-2-yl)methylideneamino]aniline
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
Comparison: N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine is unique due to its combination of a nitrofuran and pyridine ring, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-14(16)10-5-4-8(17-10)7-12-13-9-3-1-2-6-11-9/h1-7H,(H,11,13)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGLMQPBLCMHB-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2-{2-[(5-isopropyl-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B3857943.png)
![4-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B3857950.png)

![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B3857960.png)
![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B3857971.png)
![benzyl 4-(3-{[(4-nitrophenyl)amino]oxy}-3-oxopropyl)-5-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B3857987.png)
![3'-(methylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B3857991.png)
![6-phenyl-5H-benzo[a]phenothiazin-5-one](/img/structure/B3857999.png)

![1-nitro-2-[(E)-[(E)-3-phenylprop-2-enylidene]amino]guanidine](/img/structure/B3858043.png)
![1-benzyl-4-{[2-(4-bromobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858062.png)

![1-benzyl-4-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B3858068.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3858074.png)
